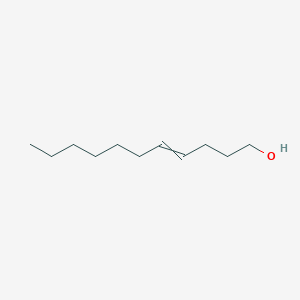

4-Undecen-1-ol, (E)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Undecen-1-ol, (E)- is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Undecen-1-ol, (E)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Undecen-1-ol, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Undecen-1-ol, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant and Antifungal Activity

Research has shown that derivatives of long-chain unsaturated alcohols like 4-undecen-1-ol exhibit significant biological activities, including antioxidant and antifungal properties. A comparative study evaluated various essential oils containing similar compounds and found that those with higher concentrations of such alcohols demonstrated enhanced antioxidant capabilities .

Case Study: Antioxidant Activity

In a study assessing the antioxidant potential of various plant extracts, compounds similar to 4-undecen-1-ol were shown to scavenge free radicals effectively. The IC50 values indicated a strong correlation between the presence of long-chain unsaturated alcohols and antioxidant activity, suggesting potential applications in food preservation and pharmaceuticals .

Pheromone Research

Insect Communication

4-undecen-1-ol has been studied for its role in insect pheromone communication. Specifically, it has been identified as a component in the pheromone blend used by certain Drosophila species for mate attraction. The compound's structural characteristics contribute to its effectiveness as a long-range attractant, facilitating sexual communication among insects .

Table 2: Pheromone Activity of Compounds

| Compound | Role | Species | Attraction Response |

|---|---|---|---|

| (Z)-4-undecenal | Pheromone | Drosophila melanogaster | High |

| (E)-4-undecen-1-ol | Pheromone precursor | Drosophila simulans | Moderate |

Analyse Des Réactions Chimiques

Ethoxylation Reactions

Catalytic ethoxylation with ethylene oxide (EO) produces nonionic surfactants. Using KOH catalysis (1.0 wt%):

-

Reaction conditions : 145–160°C, 20–100 mbar pressure, nitrogen atmosphere

-

Stoichiometric control : Achieves 1–7 EO units per alcohol molecule

Ethoxylation Product Data

| EO Units | Reaction Time | Hydroxyl Value (mg KOH/g) | Iodine Value (g I₂/100 g) | Yield |

|---|---|---|---|---|

| 1 | 1 h | 259 ± 2 | 149 ± 1 | 85% |

| 3 | 2 h | 183 ± 3 | 149 ± 1 | 89% |

| 7 | 4 h | 116 ± 2 | 52 ± 0.5 | 92% |

| Data from USP 10,287,530B2 and USP 9,695,385B2 patents |

Key observations:

-

Iodine value decreases with higher EO units due to steric shielding of the double bond

-

Narrow dispersity (Đ < 1.2) achieved through controlled EO feed rates

Sulfation for Anionic Surfactants

Sulfur trioxide (SO₃) sulfation converts ethoxylates to sulfate esters:

-

Process : Gas-phase SO₃ (1.2 eq) at <50°C, followed by nitrogen purge

-

Intermediate : Dark brown viscous sulfonic acid (neutralization yields sodium sulfate surfactants)

Performance Metrics

-

Surface tension reduction: 28–32 mN/m (0.1% aqueous solution)

-

Critical micelle concentration (CMC): 0.08–0.12 mM

Coordination Polymerization

Pd-catalyzed carbonylative copolymerization with CO produces polyketoesters:

Catalyst Comparison

| Ligand | Mn (kDa) | Đ | Ketone:Ester Ratio |

|---|---|---|---|

| dppp(3,5-CF₃)₄ | 24.9 | 2.0 | 1:1.1 |

| dppp(p-CF₃)₂ | 18.7 | 1.8 | 16:1 |

| dppp(p-OMe)₄ | 32.1 | 2.3 | 85:1 |

| Adapted from OSTI 1903106 |

Mechanistic notes:

-

Electron-deficient ligands suppress alkene isomerization (≤5% internal alkenes)

-

Chain walking observed with dppb ligands (branched:linear = 1:0.8)

Transesterification Catalysis

FeCl₃-mediated transesterification with cyclohexanemethanol:

Optimized Conditions

-

Catalyst loading: 0.5 mol%

-

Temperature: 100°C

-

Conversion: 73% in 24 h

Radical Thiol-Ene Reactions

UV-initiated thiol-ene click chemistry enables functional group installation:

Representative Reaction

4-Undecen-1-ol + Thiophenol → 4-(Phenylthio)undecan-1-ol

-

Conversion: 92% (365 nm, 2 h)

-

Diastereomeric ratio (E:Z): 98:2

Stability Considerations

-

Thermal degradation : Onset at 210°C (TGA, N₂ atmosphere)

-

Oxidation : Iodine value drops 12% after 6 months at 25°C (ambient air)

-

Storage : Recommended under nitrogen with 50–100 ppm BHT inhibitor

Propriétés

Formule moléculaire |

C11H22O |

|---|---|

Poids moléculaire |

170.29 g/mol |

Nom IUPAC |

undec-4-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,12H,2-6,9-11H2,1H3 |

Clé InChI |

YJWNRXDSSUWGEY-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC=CCCCO |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.